Otenabant

CB1 antagonist Binding affinity Obesity research

Otenabant is a critical tool for your metabolic disorder and cannabinoid research. Its sub-nanomolar affinity ensures high sensitivity in in vitro binding and functional assays with minimal CB2 interference. Unlike other CB1 antagonists, its unique diphenyl purine scaffold and CYP3A5-mediated metabolism make it a privileged template for medicinal chemistry and a valuable probe for drug-drug interaction studies. Secure this compound for your next breakthrough.

Molecular Formula C25H25Cl2N7O
Molecular Weight 510.4 g/mol
CAS No. 686344-29-6
Cat. No. B1677804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOtenabant
CAS686344-29-6
Synonyms1-(9-(4-chlorophenyl)-8-(2-chlorophenyl)-9H-purin-6-yl)-4-ethylaminopiperidine-4-carboxylic acid amide
CP 945598
CP-945598
CP945598
Molecular FormulaC25H25Cl2N7O
Molecular Weight510.4 g/mol
Structural Identifiers
SMILESCCNC1(CCN(CC1)C2=NC=NC3=C2N=C(N3C4=CC=C(C=C4)Cl)C5=CC=CC=C5Cl)C(=O)N
InChIInChI=1S/C25H25Cl2N7O/c1-2-31-25(24(28)35)11-13-33(14-12-25)22-20-23(30-15-29-22)34(17-9-7-16(26)8-10-17)21(32-20)18-5-3-4-6-19(18)27/h3-10,15,31H,2,11-14H2,1H3,(H2,28,35)
InChIKeyUNAZAADNBYXMIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Otenabant (CP-945,598, CAS 686344-29-6): A High-Affinity, Highly Selective CB1 Antagonist for Obesity and Metabolic Research


Otenabant (CP-945,598; CAS 686344-29-6) is a diphenyl purine derivative that acts as a potent and highly selective competitive antagonist of the cannabinoid type 1 (CB1) receptor [1]. It was developed by Pfizer for the treatment of obesity and metabolic disorders [2]. As a classical CB1 receptor blocker, it belongs to the first generation of centrally acting appetite suppressants [3]. Its development was discontinued following the emergence of psychiatric side effects associated with the class, similar to rimonabant [4].

Why Otenabant (CP-945,598) Cannot Be Substituted with Generic CB1 Antagonists in Research Protocols


CB1 antagonists are a chemically diverse class with significant variations in receptor binding affinity, functional selectivity, and pharmacokinetic profiles that preclude simple substitution [1]. Otenabant possesses a unique diphenyl purine scaffold that confers distinct properties, including a specific CYP3A5-mediated metabolic pathway [2] and a >10,000-fold selectivity for CB1 over CB2 receptors [3]. Direct in vivo comparisons have confirmed that while classical CB1 blockers like rimonabant, taranabant, and otenabant share similar therapeutic and side-effect profiles, their potencies and metabolic fates differ substantially [4]. These differences necessitate compound-specific validation in experimental models, making Otenabant a distinct tool for cannabinoid research rather than a drop-in replacement for other CB1 antagonists.

Otenabant (CP-945,598) Quantitative Differentiation Guide: Head-to-Head Data vs. Key Comparators


CB1 Receptor Binding Affinity: Otenabant vs. Rimonabant

Otenabant exhibits a Ki of 0.7 nM for the human CB1 receptor [1]. In comparison, the prototypical CB1 antagonist rimonabant (SR141716A) demonstrates a reported Ki range of 1.80–12.3 nM for CB1 [2]. This indicates that otenabant has approximately 2.6- to 17.6-fold higher binding affinity for the human CB1 receptor than rimonabant under comparable in vitro conditions.

CB1 antagonist Binding affinity Obesity research

CB1 vs. CB2 Selectivity: Otenabant vs. Rimonabant

Otenabant demonstrates exceptional selectivity for CB1 over CB2 receptors, with a Ki of 0.7 nM for CB1 and 7,600 nM for CB2, yielding >10,000-fold selectivity [1]. In contrast, rimonabant exhibits a Ki for CB2 in the range of 702–13,200 nM [2], resulting in a CB1/CB2 selectivity ratio of approximately 390–7,333 [2]. This makes otenabant at least 1.4-fold to over 25-fold more selective for CB1 over CB2 than rimonabant.

Selectivity CB1 antagonist CB2 receptor

In Vivo Weight Loss Efficacy in Diet-Induced Obese (DIO) Mice: Otenabant vs. Rimonabant

Otenabant administered orally at 10 mg/kg once daily for 10 days promotes a 9% vehicle-adjusted weight loss in diet-induced obese (DIO) mice [1]. In separate studies using similar DIO mouse models, rimonabant at the same 10 mg/kg oral dose induced a more pronounced weight loss effect, achieving approximately 50% reduction in adipose mass over 40 days [2], with significant weight loss observed within the first 10 days. While direct head-to-head data are lacking, cross-study comparisons suggest rimonabant may exhibit greater acute weight loss efficacy at equivalent doses in DIO models.

Obesity In vivo efficacy Metabolic disease

Unique Scaffold Properties: Otenabant as a Template for Peripherally Selective CB1 Antagonists

Otenabant possesses a diphenyl purine scaffold that is chemically distinct from the pyrazole core of rimonabant and the pyrazine core of taranabant [1]. Despite being centrally active, otenabant exhibits properties associated with peripheral restriction, making it a unique template for developing next-generation CB1 antagonists with limited CNS penetration [1]. This has led to the successful design of peripherally selective analogs based on the otenabant core [2]. In contrast, rimonabant's pyrazole scaffold has proven less amenable to such modifications without loss of potency [3].

Drug design Peripheral selectivity CNS penetration

Otenabant (CP-945,598) Optimal Application Scenarios in Cannabinoid and Obesity Research


High-Sensitivity CB1 Binding and Functional Assays

Due to its sub-nanomolar affinity (Ki = 0.7 nM) and >10,000-fold selectivity for CB1 over CB2, otenabant is ideally suited for in vitro assays requiring high sensitivity and minimal CB2 interference, such as radioligand binding displacement studies, cAMP accumulation assays, and β-arrestin recruitment assays [1]. Its superior binding affinity compared to rimonabant (Ki range 1.8–12.3 nM) allows for lower compound concentrations, reducing solvent-related artifacts and improving assay window [2].

Medicinal Chemistry and Peripherally Selective CB1 Antagonist Development

The diphenyl purine scaffold of otenabant serves as a privileged template for designing next-generation CB1 antagonists with limited CNS penetration [1]. Researchers can leverage its unique core structure to synthesize and evaluate novel analogs aimed at retaining metabolic benefits while minimizing psychiatric side effects [2]. This scaffold has been successfully used to create peripherally selective compounds, a feat not easily replicated with rimonabant's pyrazole core .

Preclinical Obesity and Metabolic Syndrome Studies with Moderate Weight Loss Requirements

Otenabant provides a reliable tool for studying CB1-mediated effects on energy expenditure, fat oxidation, and food intake in rodent models of obesity and metabolic syndrome [1]. Its demonstrated 9% vehicle-adjusted weight loss over 10 days in DIO mice at 10 mg/kg p.o. [1] makes it suitable for experiments where moderate, sustained weight loss is desired, or where the more pronounced weight loss induced by rimonabant at the same dose [2] might confound metabolic readouts or trigger compensatory mechanisms.

CYP3A5-Mediated Drug Metabolism and Pharmacokinetic Studies

Otenabant is identified as a drug with a high contribution of CYP3A5 to its metabolism [1]. It can be used as a probe substrate in in vitro studies using human liver microsomes or recombinant CYP enzymes to investigate CYP3A5 activity, genotype-phenotype correlations, or potential drug-drug interactions involving the CYP3A pathway [1]. Its primary metabolic pathway, N-deethylation, is catalyzed by CYP3A4/3A5 [2], providing a clear endpoint for metabolic stability and inhibition assays.

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